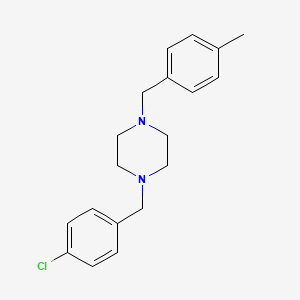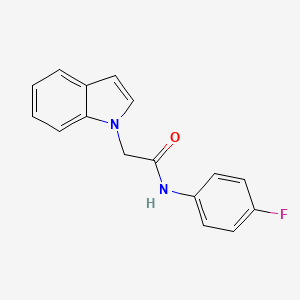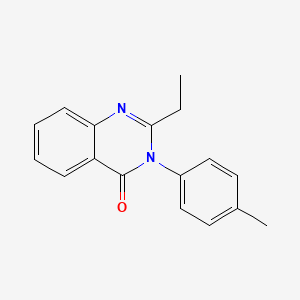![molecular formula C14H12N4O5 B5780358 N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5780358.png)
N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide, also known as NPY-30, is a chemical compound that has been studied extensively for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer research, N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In inflammation research, N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to reduce inflammation in animal models of arthritis and colitis. In neurological disorder research, N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. Specifically, N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer growth. It has also been shown to modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects
N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to have a variety of biochemical and physiological effects in animal and cell culture models. In cancer cells, N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In animal models of inflammation, N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In animal models of neurodegeneration, N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. However, one limitation is that N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide is not very soluble in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide in vivo.
Direcciones Futuras
Future research on N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide could focus on several areas, including:
1. Further elucidating the mechanism of action of N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide, particularly in the context of cancer, inflammation, and neurodegeneration.
2. Developing more efficient synthesis methods for N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide that improve yield and purity.
3. Investigating the pharmacokinetics and pharmacodynamics of N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide in vivo, including its absorption, distribution, metabolism, and excretion.
4. Conducting preclinical and clinical trials to evaluate the safety and efficacy of N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide in humans for various diseases.
5. Exploring the potential of N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide as a lead compound for the development of novel therapeutics with improved efficacy and safety profiles.
In conclusion, N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide is a promising chemical compound that has shown potential therapeutic applications in cancer, inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action, pharmacokinetics and pharmacodynamics, and potential as a therapeutic agent.
Métodos De Síntesis
The synthesis method for N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide involves the reaction of 2-(4-nitrophenoxy)acetic acid with 3-aminopyridine in the presence of a coupling reagent. The resulting compound is then treated with an isocyanate to form the final product. This method has been optimized to produce high yields of N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide with good purity.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-nitrophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5/c15-14(10-2-1-7-16-8-10)17-23-13(19)9-22-12-5-3-11(4-6-12)18(20)21/h1-8H,9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFOZZLLNOXJPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NOC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5780283.png)

![methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B5780296.png)
![1-(9H-fluoren-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5780303.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide](/img/structure/B5780330.png)
![3-[2-(4-ethyl-1-piperazinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5780336.png)
![5-[(4-methyl-1-piperazinyl)methyl]-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5780338.png)
![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-2-pyridinecarbohydrazide](/img/structure/B5780346.png)


![4',7'-dichlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5780359.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5780365.png)
